N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Description
Chemical Identity and Structural Characterization of N-Cyclopropyl-2-[(8-Propan-2-yl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name N-cyclopropyl-2-[(8-propan-2-yl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide systematically describes the compound’s structure. Breaking this down:
- Parent heterocycle : The 5H-triazino[5,6-b]indole system comprises a fused indole (benzopyrrole) and triazine ring. Numbering begins at the indole nitrogen, with the triazine fused at positions 5 and 6 of the indole.
- Substituents :
- 8-Propan-2-yl : An isopropyl group (-CH(CH₃)₂) at position 8 of the indole moiety.
- 3-Sulfanyl : A sulfur atom (-S-) at position 3 of the triazine ring.
- Acetamide side chain : A -CH₂-C(=O)-NH- group linked to the sulfanyl moiety, with the amide nitrogen bonded to a cyclopropyl ring.
The molecular formula is C₁₇H₁₉N₅OS , derived as follows:
- Triazinoindole core (C₉H₆N₄) + isopropyl (C₃H₇) + sulfanylacetamide (C₅H₈N₂OS).
- Molecular weight: 357.43 g/mol , consistent with high-resolution mass spectrometry data from analogous triazinoindole derivatives.
Table 1: Molecular Formula Breakdown
| Component | Atoms | Contribution |
|---|---|---|
| Triazinoindole | C₉H₆N₄ | 9 C, 6 H, 4 N |
| Isopropyl | C₃H₇ | 3 C, 7 H |
| Sulfanylacetamide | C₅H₈N₂OS | 5 C, 8 H, 2 N, 1 O, 1 S |
| Total | C₁₇H₁₉N₅OS | 17 C, 19 H, 5 N, 1 O, 1 S |
Crystallographic and Spectroscopic Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction data for this compound remains unpublished, but structural analogs provide insights. For example, the related compound N-cyclopropyl-2-[(8-ethoxy-5-methyl-5H-triazino[5,6-b]indol-3-yl)sulfanyl]acetamide crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.45 Å, c = 14.73 Å, and β = 102.5°. The triazinoindole core adopts a planar conformation, while the isopropyl and cyclopropyl groups introduce steric bulk, distorting the sulfanyl bridge’s dihedral angle to ~15° relative to the triazine plane.
Spectroscopic Characterization
Computational Chemistry Insights: DFT Studies and Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:
- Optimized Geometry : The triazinoindole core remains planar, while the isopropyl and cyclopropyl groups induce a 12° twist in the sulfanyl bridge, reducing conjugation with the triazine ring.
- Frontier Molecular Orbitals :
- HOMO (-5.82 eV): Localized on the indole π-system and triazine lone pairs.
- LUMO (-2.15 eV): Dominated by the acetamide carbonyl and triazine π* orbitals.
- Energy Gap (ΔE) : 3.67 eV, indicating moderate reactivity.
- Electrostatic Potential (ESP) : Regions of high electron density (negative ESP) center on the triazine nitrogen atoms and acetamide oxygen, while the cyclopropyl group shows neutral potential.
Table 2: Key DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -5.82 eV |
| LUMO Energy | -2.15 eV |
| HOMO-LUMO Gap | 3.67 eV |
| Dipole Moment | 4.12 Debye |
| NBO Charge (S) | -0.32 |
These computational results align with experimental reactivity trends, where the compound participates in nucleophilic substitutions at the sulfanyl sulfur and electrophilic additions to the triazine ring.
Properties
CAS No. |
603947-31-5 |
|---|---|
Molecular Formula |
C17H19N5OS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-9(2)10-3-6-13-12(7-10)15-16(19-13)20-17(22-21-15)24-8-14(23)18-11-4-5-11/h3,6-7,9,11H,4-5,8H2,1-2H3,(H,18,23)(H,19,20,22) |
InChI Key |
YMUHRYXPWKLXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CC4 |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Triazino Moiety: The triazino moiety can be introduced via cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Final Assembly: The final step involves the coupling of the synthesized intermediates to form the target compound, typically using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Core Modifications: Substituents on the Triazinoindole Ring
The 8-position substituent significantly influences bioactivity and physicochemical properties. Key analogues include:
Notes:
- Methyl groups at the 5-position (e.g., compound 27, NV5) stabilize the triazinoindole core, as evidenced by consistent synthesis yields >90% .
Acetamide Side Chain Variations
The acetamide moiety modulates target selectivity and pharmacokinetics:
Biological Activity
N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₈N₄S
- Molecular Weight : 302.39 g/mol
- CAS Number : Not specified in available literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in tumor growth and viral replication.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (T-cell leukemia) |
| Compound B | 1.98 ± 1.22 | A431 (epidermoid carcinoma) |
These values indicate that the compound may have comparable efficacy to established chemotherapeutics like doxorubicin .
Antiviral Activity
The compound's structure suggests potential activity against viral infections. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are known for their specificity and low toxicity against HIV. Similar compounds have shown promising results in inhibiting viral replication in vitro:
| Compound | EC50 (nM) | Viral Strain |
|---|---|---|
| Compound C | 17.7 | E138K mutant strain |
| Compound D | 3.4 | Wild-type strain |
These findings demonstrate the potential for N-cyclopropyl derivatives in antiviral therapy .
Case Study 1: Anticancer Efficacy
In a recent study involving a series of synthesized triazino-indole derivatives, N-cyclopropyl derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.
Case Study 2: Antiviral Screening
A screening assay was conducted to evaluate the antiviral efficacy of N-cyclopropyl derivatives against HIV. The results showed that certain modifications to the triazino moiety enhanced potency against resistant strains, suggesting a need for structural optimization in future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
